

# In-Depth Technical Guide: JNJ-525 (CAS 2092913-64-7)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNJ525    |           |
| Cat. No.:            | B15585085 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of JNJ-525, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF $\alpha$ ). The information presented herein is curated for an audience with a strong scientific background and is intended to support further research and development efforts.

## **Core Properties of JNJ-525**

JNJ-525, with the CAS number 2092913-64-7, is a compound developed by Janssen Research & Development, LLC. It has been identified as an inhibitor of the protein-protein interaction between TNFα and its receptors, TNFR1 and TNFR2.[1][2][3]

## **Physicochemical and Chemical Properties**

The fundamental chemical and physical properties of JNJ-525 are summarized in the table below. This data is essential for the handling, formulation, and experimental design involving this compound.



| Property           | Value                                                                                                       | Reference |
|--------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number         | 2092913-64-7                                                                                                | [1]       |
| IUPAC Name         | N4-benzyl-N4-(3'-(2-(piperazin-<br>1-yl)pyrimidin-5-yl)-[1,1'-<br>biphenyl]-2-yl)pyrimidine-2,4-<br>diamine | [1]       |
| Chemical Formula   | C31H30N8                                                                                                    | [1]       |
| Molecular Weight   | 514.64 g/mol                                                                                                | [1]       |
| Exact Mass         | 514.2593                                                                                                    | [1]       |
| Appearance         | Solid                                                                                                       | [2]       |
| Solubility         | Soluble in DMSO                                                                                             | [2][3]    |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C                                   | [1]       |

# Mechanism of Action: An Aggregation-Based Inhibition Model

JNJ-525 exhibits a distinct mechanism of action, functioning as a TNF $\alpha$  inhibitor through an aggregation-based process.[1][3] This is in contrast to traditional competitive or allosteric inhibitors. An ordered conglomerate of JNJ-525 molecules induces a quaternary structure switch in the TNF $\alpha$  trimer, which in turn inhibits the protein-protein interaction between TNF $\alpha$  and its receptors.[4]

This aggregation-induced conformational change effectively prevents the binding of TNFα to both TNFR1 and TNFR2, thereby blocking the downstream signaling pathways that are implicated in inflammatory processes.[1][2][3]

### **Signaling Pathway Diagram**

The following diagram illustrates the inhibitory effect of JNJ-525 on the TNF $\alpha$  signaling pathway.





Click to download full resolution via product page

Caption: Inhibition of TNF $\alpha$  signaling by JNJ-525.

# **Biological Activity and Quantitative Data**

The primary biological activity of JNJ-525 is the inhibition of the TNF $\alpha$ -TNFR interaction. This has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

| Target                      | Assay   | IC50 (μM) | Reference |
|-----------------------------|---------|-----------|-----------|
| TNFα / TNFR1<br>Interaction | TR-FRET | 1.2 ± 0.2 | [1][3]    |
| TNFα / TNFR2 Interaction    | TR-FRET | 1.1 ± 0.1 | [1][3]    |



## **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines the general principles for a TR-FRET assay to measure the inhibition of the TNF $\alpha$ -TNFR interaction by JNJ-525. Specific concentrations and reagents may need to be optimized.

Objective: To determine the IC<sub>50</sub> of JNJ-525 for the inhibition of TNF $\alpha$  binding to TNFR1 and TNFR2.

#### Materials:

- Recombinant human TNFα
- Recombinant human TNFR1-Fc and TNFR2-Fc
- Europium-labeled anti-Fc antibody (Donor)
- Allophycocyanin (APC) or other suitable fluorophore-labeled anti-TNFα antibody (Acceptor)
- Assay buffer (e.g., PBS with 0.1% BSA)
- JNJ-525 stock solution in DMSO
- 384-well low-volume black plates
- · TR-FRET compatible plate reader

#### Procedure:

 Reagent Preparation: Prepare serial dilutions of JNJ-525 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. Prepare a mixture of TNFR1-Fc or



TNFR2-Fc and the Europium-labeled anti-Fc antibody in assay buffer. Prepare a solution of TNF $\alpha$  and the APC-labeled anti-TNF $\alpha$  antibody in assay buffer.

- Assay Plate Setup: To the wells of the 384-well plate, add the JNJ-525 dilutions. Add the TNFR-Fc/Eu-antibody mixture to all wells.
- Initiation of Reaction: Add the TNFα/APC-antibody mixture to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
- Detection: Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium) and ~665 nm (APC).
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the JNJ-525 concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

### **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Workflow for the JNJ-525 TR-FRET assay.

### X-ray Crystallography

The crystal structure of JNJ-525 in complex with human TNF $\alpha$  has been determined and is available in the Protein Data Bank (PDB) under the accession code 5MU8.[1][5][6]



Objective: To determine the three-dimensional structure of JNJ-525 bound to TNF $\alpha$  to elucidate the molecular basis of its inhibitory mechanism.

#### General Protocol Outline:

- Protein Expression and Purification: Recombinant human TNFα is expressed (e.g., in E. coli) and purified to high homogeneity using standard chromatographic techniques.
- Crystallization: The purified TNFα is mixed with a molar excess of JNJ-525. Crystallization screening is performed using various commercially available or in-house prepared screens and techniques such as vapor diffusion (hanging or sitting drop).
- Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of TNFα as a search model. The model is then refined against the collected diffraction data, and the JNJ-525 molecule is built into the electron density map.

Crystallographic Data for PDB ID: 5MU8

| Parameter    | Value             | Reference |
|--------------|-------------------|-----------|
| Method       | X-RAY DIFFRACTION | [5]       |
| Resolution   | 3.00 Å            | [5]       |
| R-Value Free | 0.300             | [5]       |
| R-Value Work | 0.211             | [5]       |

## **Synthesis**

A detailed, step-by-step, and validated synthesis protocol for JNJ-525 is not publicly available in the primary scientific literature reviewed. The synthesis of N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine would likely involve a multi-step synthetic route, potentially utilizing cross-coupling reactions (e.g., Suzuki coupling) to form the



biphenyl core, followed by nucleophilic aromatic substitution or other coupling reactions to introduce the pyrimidine and piperazine moieties. Researchers interested in obtaining JNJ-525 may need to consider custom synthesis by a specialized vendor.[1]

#### Conclusion

JNJ-525 is a novel small molecule inhibitor of TNF $\alpha$  that operates through a unique aggregation-based mechanism. Its ability to induce a quaternary structure change in TNF $\alpha$ , thereby preventing its interaction with its receptors, presents an interesting paradigm in drug discovery. The quantitative data on its inhibitory activity and the availability of its co-crystal structure with TNF $\alpha$  provide a solid foundation for further investigation and development of this or similar compounds for the treatment of TNF $\alpha$ -mediated inflammatory diseases. The detailed experimental protocols outlined in this guide are intended to facilitate these future research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein-Protein Interaction Lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5MU8: HUMAN TNF-ALPHA IN COMPLEX WITH JNJ525 [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. 5mu8 HUMAN TNF-ALPHA IN COMPLEX WITH JNJ525 Summary Protein Data Bank Japan [pdbj.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: JNJ-525 (CAS 2092913-64-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585085#jnj525-cas-number-2092913-64-7-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com